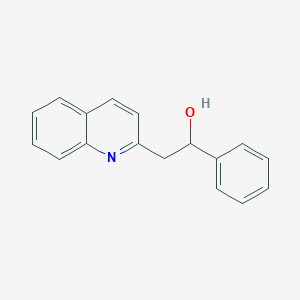
alpha-Phenylquinoline-2-ethanol
描述
Alpha-Phenylquinoline-2-ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through a multi-step process and has been extensively studied for its mechanism of action, physiological effects, and potential future directions.
作用机制
The mechanism of action of alpha-Phenylquinoline-2-ethanol is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using alpha-Phenylquinoline-2-ethanol in lab experiments is its high purity and yield, which makes it easy to obtain for research purposes. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using this compound in lab experiments is that its potential toxicity and side effects are not fully understood, and further research is needed to determine its safety profile.
未来方向
There are several potential future directions for research on alpha-Phenylquinoline-2-ethanol. One area of interest is the development of new anti-cancer drugs based on the structure of this compound. Additionally, further research is needed to determine the safety profile and potential side effects of this compound. Finally, there is potential for this compound to be used in the development of new anti-inflammatory drugs due to its ability to inhibit the production of pro-inflammatory cytokines.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of science. Its synthesis method is well established, and its mechanism of action and physiological effects have been extensively studied. Further research is needed to determine its safety profile and potential side effects, but there is potential for this compound to be used in the development of new anti-cancer and anti-inflammatory drugs.
科学研究应用
Alpha-Phenylquinoline-2-ethanol has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
属性
分子式 |
C17H15NO |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
1-phenyl-2-quinolin-2-ylethanol |
InChI |
InChI=1S/C17H15NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11,17,19H,12H2 |
InChI 键 |
PNJFPHVFEWNNKV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O |
规范 SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3C=C2)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)


![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)

![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)


![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)


![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)
![2-{2-[4-(4-Morpholinylsulfonyl)phenyl]vinyl}-1,3-benzoxazole](/img/structure/B271332.png)